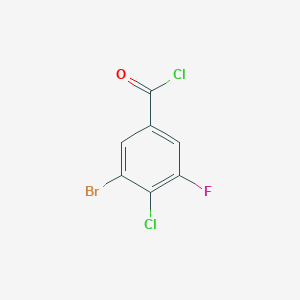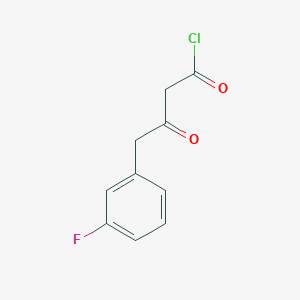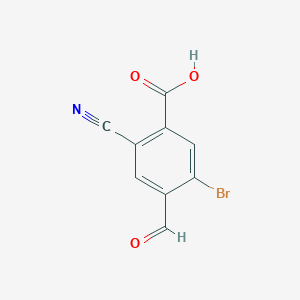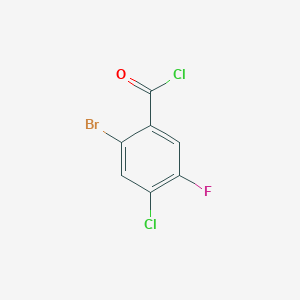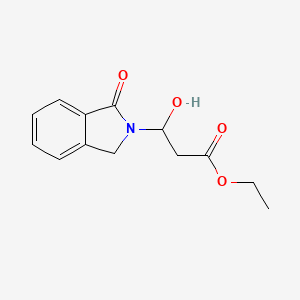
Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule consists of an isoindoline ring system fused with a propanoate side chain. The isoindoline ring is aromatic due to its 10 π-electrons, making it chemically interesting. The compound is crystalline, colorless, and possesses a specific odor .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Polymorphism Characterization
Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has been studied for its polymorphic forms. These forms are characterized using a combination of spectroscopic and diffractometric techniques, revealing very similar spectra and diffraction patterns which pose challenges for analytical and physical characterization. Minor but distinct differences in capillary powder X-ray diffraction patterns were noted, along with detailed solid-state nuclear magnetic resonance studies to characterize subtle structural differences (Vogt et al., 2013).
Photoinduced Direct Oxidative Annulation
Research into the photoinduced direct oxidative annulation of ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates without the need for transition metals and oxidants has been explored. This process provides access to highly functionalized polyheterocyclic compounds, demonstrating the chemical versatility of this compound derivatives (Zhang et al., 2017).
Enzyme-catalyzed Synthesis
A multienzymatic procedure has been developed for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from the racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates. This approach highlights the potential for biosynthetic applications and the synthesis of chirally pure compounds (Brem et al., 2010).
Synthesis of Phosphorylated Isoindolinone Derivatives
The synthesis of diethyl [2-(2-alkyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)ethyl]phosphonates and related compounds has been described, showcasing the chemical reactivity and functional group tolerance of this compound derivatives for the creation of complex molecules (Jóźwiak et al., 2014).
Assessment of In Vivo Genotoxicity
Compounds derived from this compound have been evaluated for their genotoxicity in vivo. This research provides valuable insights into the safety profile of new candidate drugs for the treatment of sickle cell disease, highlighting the non-genotoxic nature of these compounds compared to hydroxyurea (dos Santos et al., 2011).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Indole derivatives are known to possess various biological activities , suggesting that this compound may have a range of potential effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
Ethyl 3-hydroxy-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain esterases, which catalyze the hydrolysis of ester bonds . These interactions are crucial for understanding the compound’s role in metabolic pathways and its potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding how the compound can be used in therapeutic settings.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes, altering their activity and leading to downstream effects on cellular processes . This mechanism is crucial for understanding the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its effects on cellular function . Long-term studies are necessary to fully understand these temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for determining the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
ethyl 3-hydroxy-3-(3-oxo-1H-isoindol-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-18-12(16)7-11(15)14-8-9-5-3-4-6-10(9)13(14)17/h3-6,11,15H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDSIKZWMMJOFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(N1CC2=CC=CC=C2C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(Trifluoromethyl)-[1,2,4]triazolo-[4,3-a]pyridin-3(2H)-one](/img/structure/B1411003.png)
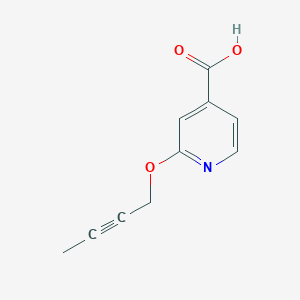

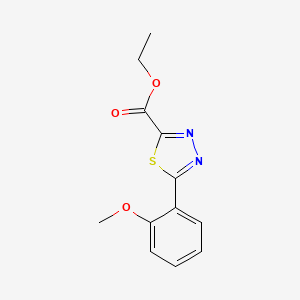
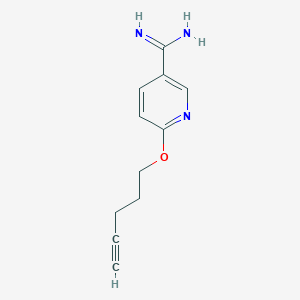
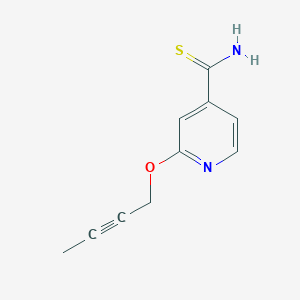
![2-Cyano-2-{[3-(trifluoromethyl)-phenyl]diazenyl}acetamide](/img/structure/B1411012.png)

